molecular formula C11H17NO2 B1325053 [1-(2-Furylmethyl)piperid-4-yl]methanol CAS No. 930111-13-0

[1-(2-Furylmethyl)piperid-4-yl]methanol

Cat. No. B1325053
CAS RN: 930111-13-0
M. Wt: 195.26 g/mol
InChI Key: YBANPRCPQURNFY-UHFFFAOYSA-N
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Description

1-(2-Furylmethyl)piperid-4-ylmethanol (FMP) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the piperidine family, which is a group of compounds that are widely used in the pharmaceutical and agricultural industries. FMP is a colorless liquid at room temperature, and it has a boiling point of 151°C and a melting point of -47°C. It is insoluble in water, but it is soluble in organic solvents such as ethanol, acetone, and benzene.

Scientific Research Applications

Synthesis and Crystallography

"[1-(2-Furylmethyl)piperid-4-yl]methanol" has been studied for its synthesis methods and crystal structures. For instance, similar compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol have been synthesized and characterized using X-ray crystallography, revealing the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom (Girish et al., 2008). Similar studies have been conducted on compounds like 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, which also exhibit interesting crystallographic characteristics (Prasad et al., 2008).

Biological Applications

Compounds structurally related to “[1-(2-Furylmethyl)piperid-4-yl]methanol” have been explored for their biological applications. For instance, 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives have shown promising antibacterial potential and mild cytotoxicity, indicating potential as therapeutic agents (Abbasi et al., 2018). Similarly, other derivatives have been investigated for their enzyme inhibitory activity, highlighting their potential in therapeutic applications (Hussain et al., 2017).

Chemical Dynamics

Methanol-based studies, such as those on the acceleration of DMPC flip-flop and transfer by methanol, can provide insights into the behavior of related compounds in biological and synthetic membranes. These studies highlight the significant impact of methanol on lipid dynamics, which can be relevant in understanding the interactions of similar compounds (Nguyen et al., 2019).

Catalysis and Synthesis

Compounds like “[1-(2-Furylmethyl)piperid-4-yl]methanol” can be part of catalytic processes. For example, the synthesis of [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol demonstrates the potential for such compounds in catalytic additions and asymmetric inductions, contributing to the development of novel chiral ligands (Alvarez-Ibarra et al., 2010).

Safety and Hazards

[1-(2-Furylmethyl)piperid-4-yl]methanol is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

[1-(furan-2-ylmethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11/h1-2,7,10,13H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBANPRCPQURNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640468
Record name {1-[(Furan-2-yl)methyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

930111-13-0
Record name {1-[(Furan-2-yl)methyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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